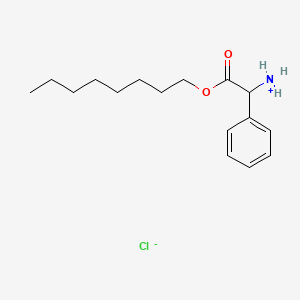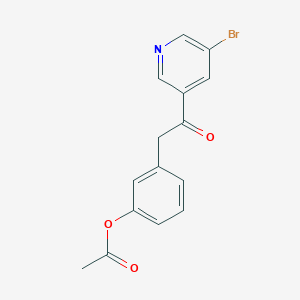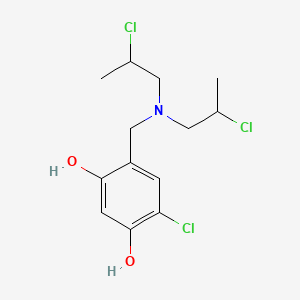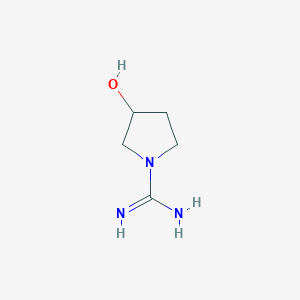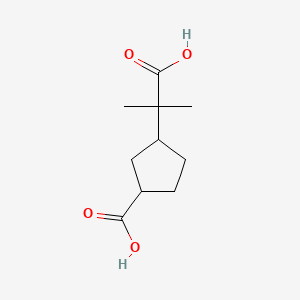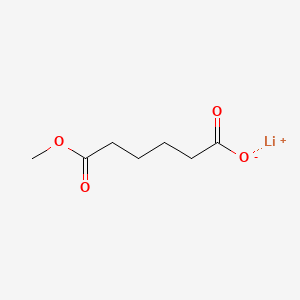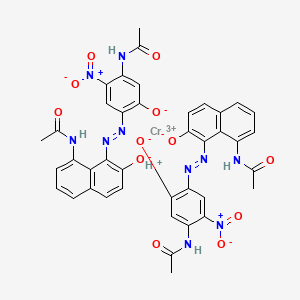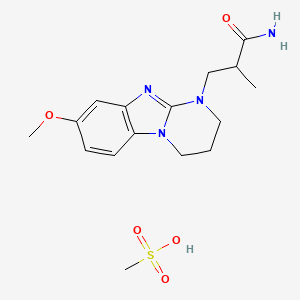
Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate is a complex heterocyclic compound. It belongs to the class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications . This compound is of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[1,2-a]benzimidazoles typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . One efficient method for synthesizing these compounds is through a one-pot three-component reaction using a nanoporous catalyst such as ZnO@SO3H@Tropine . This method offers high yields, short reaction times, and the catalyst can be reused multiple times without loss of activity .
Industrial Production Methods: Industrial production of pyrimido[1,2-a]benzimidazoles often involves heating under reflux in pyridine to form the desired product . The use of enamino ketones as building blocks has also shown great potential in creating these compounds . These methods are scalable and can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimido[1,2-a]benzimidazoles undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of pyrimido[1,2-a]benzimidazoles include molecular oxygen, which acts as a green oxidant in dehydrogenation-aromatization processes . Other reagents such as enamino ketones and bifunctional synthetic equivalents are also frequently used .
Major Products Formed: The major products formed from these reactions are typically derivatives of pyrimido[1,2-a]benzimidazoles with enhanced biological activity . These derivatives are of great interest in medicinal chemistry for their potential therapeutic applications.
Applications De Recherche Scientifique
Pyrimido[1,2-a]benzimidazoles have a wide range of scientific research applications. They are studied for their potential use in treating various diseases due to their diverse biological activities . These compounds have shown promise as inhibitors of oncoproteins, making them potential candidates for cancer therapy . Additionally, they are being explored for their antiviral properties, with some derivatives showing efficacy against viruses such as influenza and COVID-19 .
Mécanisme D'action
The mechanism of action of pyrimido[1,2-a]benzimidazoles involves their interaction with specific molecular targets and pathways . These compounds can inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects. For example, some derivatives have been shown to inhibit oncoproteins, which are involved in the development and progression of cancer .
Comparaison Avec Des Composés Similaires
Pyrimido[1,2-a]benzimidazoles are unique due to their structural features and diverse biological activities. Similar compounds include other nitrogen-containing heterocycles such as azoloazines and benzimidazole derivatives . These compounds share some structural similarities but differ in their specific biological activities and therapeutic applications. For example, azoloazines are known for their antiviral properties, while benzimidazole derivatives are widely used in various therapeutic areas .
Conclusion
Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate is a compound of significant interest in medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for various therapeutic applications. Further research is needed to fully explore its potential and develop new derivatives with enhanced properties.
Propriétés
Numéro CAS |
79513-52-3 |
|---|---|
Formule moléculaire |
C16H24N4O5S |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
methanesulfonic acid;3-(8-methoxy-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C15H20N4O2.CH4O3S/c1-10(14(16)20)9-18-6-3-7-19-13-5-4-11(21-2)8-12(13)17-15(18)19;1-5(2,3)4/h4-5,8,10H,3,6-7,9H2,1-2H3,(H2,16,20);1H3,(H,2,3,4) |
Clé InChI |
ADIKEWPSEUFWJU-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCCN2C1=NC3=C2C=CC(=C3)OC)C(=O)N.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


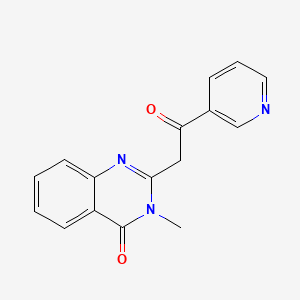

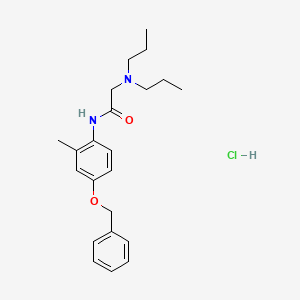
![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)
![N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13766776.png)


